Superior LSD1 Inhibitory Potency Compared to Amino-Carboxamide Benzothiazoles
5-Amino-2-(thien-2-yl)benzothiazole demonstrates an IC₅₀ of 356 nM against human recombinant LSD1, as measured by a biochemical assay monitoring H₂O₂ production over 30 minutes using a methylated peptide substrate and Amplex red reagent [1]. This potency is over 50-fold greater than that of the best-in-class amino-carboxamide benzothiazole hit (compound 37), which exhibits an IC₅₀ of 18.4 μM against the same enzyme under comparable conditions [2].
| Evidence Dimension | LSD1 inhibition |
|---|---|
| Target Compound Data | IC₅₀ = 356 nM |
| Comparator Or Baseline | Amino-carboxamide benzothiazole (compound 37): IC₅₀ = 18.4 μM (18,400 nM) |
| Quantified Difference | 51.7-fold improvement in potency (lower IC₅₀ indicates higher potency) |
| Conditions | In vitro enzymatic assay using human recombinant LSD1, 30-minute incubation, methylated peptide substrate, Amplex red detection. |
Why This Matters
This 51.7-fold improvement in potency directly translates to lower compound consumption, higher signal-to-noise ratios in cellular assays, and a more tractable starting point for medicinal chemistry optimization compared to less potent benzothiazole analogs.
- [1] BindingDB. BDBM50067551 (CHEMBL3402053). Affinity Data: IC₅₀ = 356 nM for human recombinant LSD1. Accessed 2026. View Source
- [2] Alnabulsi S, Al-Hurani EA, Al-shar'i NA, El-Elimat T. Amino-carboxamide benzothiazoles as potential LSD1 hit inhibitors. Part I: Computational fragment-based drug design. Bioorg Med Chem. 2019;27(16):3738-3745. View Source
